molecular formula C14H16ClN3O3S B1676815 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide CAS No. 793731-95-0

4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide

Cat. No.: B1676815
CAS No.: 793731-95-0
M. Wt: 341.8 g/mol
InChI Key: CCCUCFFNMWDEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide (CAS: 793731-95-0) is a sulfonamide-derived benzamide compound with a molecular formula of C₁₄H₁₆ClN₃O₃S and a molecular weight of 341.81 g/mol. It features a chloro-substituted benzamide core linked to a 1,5-dimethylpyrrole moiety via a methylene bridge. This structural framework confers unique physicochemical properties, including moderate solubility in polar organic solvents (e.g., ethanol, DMF) and stability under refrigeration (2–8°C) .

Properties

IUPAC Name

4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S/c1-9-3-5-11(18(9)2)8-17-14(19)10-4-6-12(15)13(7-10)22(16,20)21/h3-7H,8H2,1-2H3,(H,17,19)(H2,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCUCFFNMWDEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324984
Record name 4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

793731-95-0
Record name 4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide (CAS No. 793731-95-0) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic pathways. This compound features a unique structure that combines a chlorobenzene moiety with a pyrrolidine derivative, which may contribute to its pharmacological properties.

  • Molecular Formula : C14H16ClN3O3S
  • Molecular Weight : 341.8 g/mol
  • IUPAC Name : 4-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-sulfamoylbenzamide
  • PubChem CID : 2567983

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Studies have indicated that it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymeMechanism of ActionReference
CYP3A4 InhibitionCYP3A4Inhibits dehydrogenation pathways
Anticancer ActivityRET KinaseInhibits cell proliferation
Metabolic StabilityHuman LiverHigher stability than other compounds

Case Study: Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. A notable study demonstrated that this compound exhibited significant inhibitory effects on RET kinase activity, which is implicated in various cancers. The compound showed moderate to high potency in ELISA-based assays and inhibited cell proliferation driven by RET mutations.

Metabolic Pathways

Research into the metabolic pathways of this compound has revealed that it undergoes significant biotransformation via cytochrome P450 enzymes. Specifically, CYP3A4 was identified as the primary enzyme responsible for its dehydrogenation, leading to the formation of metabolites that may possess different therapeutic profiles compared to the parent compound. The efficiency of this metabolic process was quantified, providing insights into its pharmacokinetics and potential drug interactions.

Scientific Research Applications

Antibacterial Properties

The sulfonamide group in 4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide is known for its antibacterial effects. Sulfonamides function by inhibiting bacterial folic acid synthesis, making this compound a candidate for further investigation against various bacterial strains. Research has shown that related compounds exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Effects

Studies indicate that compounds structurally related to this compound may inhibit viral replication. For instance, N-phenylbenzamide derivatives have demonstrated the ability to significantly inhibit Hepatitis B Virus (HBV) replication in vitro. The mechanism of action involves the modulation of host cell factors that enhance antiviral responses .

Anticancer Potential

Research into sulfonamide-based compounds has revealed their potential in cancer therapy. A study highlighted that derivatives similar to this compound can induce apoptosis in various human cancer cell lines. This suggests that the compound could be developed into a therapeutic agent for treating cancers such as breast and colon cancer .

Study on Antibacterial Activity

In a comparative study of sulfonamide derivatives, this compound was tested against multiple bacterial strains. The results indicated potent antibacterial activity with IC50 values comparable to established antibiotics .

Antiviral Mechanism Exploration

Another study focused on the antiviral properties of related compounds demonstrated that they could enhance the levels of antiviral proteins within host cells, thereby inhibiting viral replication effectively .

Anticancer Efficacy Assessment

A series of experiments evaluated the anticancer effects of sulfonamide derivatives, including our compound of interest. The findings suggested significant cytotoxicity against various cancer cell lines and highlighted the compound's ability to modulate apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of sulfamoylbenzamides, which are pharmacologically significant due to their antihypertensive, diuretic, and anti-inflammatory activities. Key structural analogues include:

Compound Substituents Molecular Weight (g/mol) Key Functional Differences
Target Compound 1,5-Dimethylpyrrole-methyl, Cl at C4, sulfamoyl at C3 341.81 Pyrrole moiety enhances lipophilicity; methyl groups stabilize steric interactions .
Clopamide 2,6-Dimethylpiperidine, Cl at C4, sulfamoyl at C3 367.85 Piperidine ring increases basicity, improving renal tubular targeting .
Indapamide 2-Methylindoline, Cl at C4, sulfamoyl at C3 365.82 Indoline ring facilitates CYP3A4-mediated metabolism, influencing half-life .
3a (Molecules 2015) Phenylpyrazole, CN at C4, Cl at C5, methyl at C3 403.1 Pyrazole-carboxamide backbone enhances hydrogen-bonding potential for crystal packing .

Key Insight : The 1,5-dimethylpyrrole group in the target compound distinguishes it from piperidine (clopamide) or indoline (indapamide) analogues, modulating solubility and metabolic stability.

Table 2: Pharmacokinetic Parameters

Compound t₁/₂ (h) Metabolic Pathway Bioavailability (%)
Target Data pending Predominantly renal excretion Unknown
Indapamide 14–18 CYP3A4 oxidation ~93
Clopamide 20–24 Glucuronidation (UGT1A1) ~85

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-((1,5-dimethyl-1H-pyrrol-2-yl)methyl)-3-sulfamoylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.